N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a triazole ring, a thiadiazole ring, and a benzamide group. These types of compounds are often found in pharmaceutical chemistry and can exhibit a range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the benzamide group could potentially undergo reactions involving the carbonyl group or the amide nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined using a variety of analytical techniques. These properties can provide important information about how the compound behaves under different conditions .Scientific Research Applications
Anticancer Potential
Compounds similar to N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide have shown promising results in anticancer research. For instance, triazolo-thiadiazoles demonstrated a dose-dependent cytotoxic effect on hepatocellular carcinoma cell lines, indicating potential as cancer therapeutic agents (Sunil et al., 2010). Additionally, a series of 1,2,4-triazolo[3,4-b]thiadiazoles displayed in vitro anticancer activity, highlighting their role in developing new cancer treatments (Bhat et al., 2004).
Antibacterial and Antimicrobial Activity
Research on derivatives of this compound class revealed significant antibacterial and antimicrobial properties. Certain compounds exhibited good activity against bacteria like Staphylococcus aureus, S. epidermidis, and Bacillus subtilis, suggesting their potential in treating bacterial infections (Tehranchian et al., 2005). Furthermore, compounds containing the fluorobenzamides group, similar to the compound , showed high anti-Mycobacterium smegmatis activity, indicating their relevance in developing antimicrobial therapies (Yolal et al., 2012).
Antioxidant Properties
Compounds structurally related to this compound have been investigated for their antioxidant properties. Research has demonstrated the potential of these compounds as antioxidants, suggesting their utility in contexts where oxidative stress plays a role (Karayel et al., 2015).
Structure and Synthesis
Studies focused on the structural determination and synthesis of compounds with similar frameworks have provided insights into their chemical properties and potential modifications to enhance their biological activities. The synthesis and crystal structure analysis of related compounds have led to a better understanding of their molecular conformation and interactions, which is critical for their application in drug design and development (Banu et al., 2014).
Mechanism of Action
Properties
IUPAC Name |
N-[3-[1-(3-chloro-2-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN6OS/c1-10-14(20)7-4-8-15(10)27-11(2)16(24-26-27)17-22-19(29-25-17)23-18(28)12-5-3-6-13(21)9-12/h3-9H,1-2H3,(H,22,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVFSJZTWGMVQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.